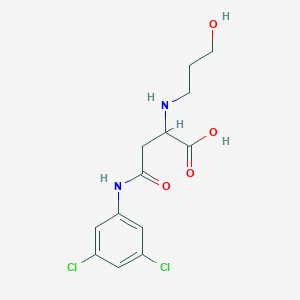
4-((3,5-Dichlorophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((3,5-Dichlorophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid, also known as DCPA, is a synthetic compound that has been studied for its potential applications in various fields of scientific research.
Scientific Research Applications
4-((3,5-Dichlorophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid has been studied for its potential applications in various fields of scientific research, including cancer research, neuroscience, and immunology. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroscience, this compound has been shown to enhance learning and memory by modulating the activity of N-methyl-D-aspartate (NMDA) receptors. In immunology, this compound has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Mechanism of Action
The mechanism of action of 4-((3,5-Dichlorophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid varies depending on the specific application. In cancer research, this compound induces apoptosis by activating caspase-3 and caspase-9 and inhibits cell proliferation by downregulating the expression of cyclin D1 and increasing the expression of p21. In neuroscience, this compound enhances learning and memory by modulating the activity of NMDA receptors, which are involved in synaptic plasticity and memory formation. In immunology, this compound inhibits the production of pro-inflammatory cytokines by inhibiting the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects depending on the specific application. In cancer research, this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroscience, this compound enhances learning and memory by modulating the activity of NMDA receptors. In immunology, this compound modulates the immune response by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
4-((3,5-Dichlorophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid has several advantages for lab experiments, including its high purity, stability, and solubility in water. However, this compound has some limitations, including its high cost and limited availability.
Future Directions
There are several future directions for research on 4-((3,5-Dichlorophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid. In cancer research, future studies could focus on the potential use of this compound in combination with other chemotherapeutic agents to enhance its efficacy. In neuroscience, future studies could focus on the potential use of this compound in the treatment of neurological disorders such as Alzheimer's disease. In immunology, future studies could focus on the potential use of this compound in the treatment of autoimmune disorders such as rheumatoid arthritis. Additionally, future studies could focus on the development of new synthetic analogs of this compound with improved pharmacological properties.
Synthesis Methods
4-((3,5-Dichlorophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid can be synthesized through a multistep process starting with the reaction of 3,5-dichloroaniline with 3-chloropropionyl chloride to form 3,5-dichloro-N-(3-chloropropionyl)aniline. This intermediate is then reacted with 3-hydroxypropylamine to form this compound.
properties
IUPAC Name |
4-(3,5-dichloroanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O4/c14-8-4-9(15)6-10(5-8)17-12(19)7-11(13(20)21)16-2-1-3-18/h4-6,11,16,18H,1-3,7H2,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHXEIPDRIBUOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)NC(=O)CC(C(=O)O)NCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


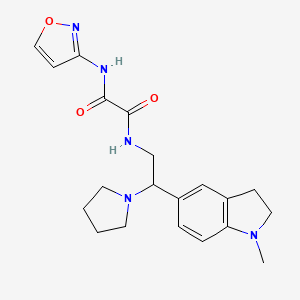

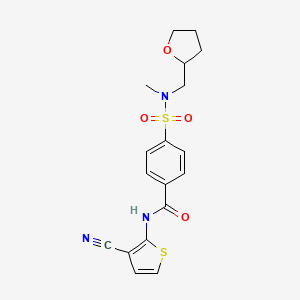
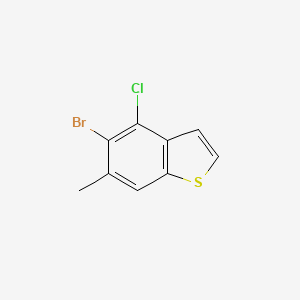

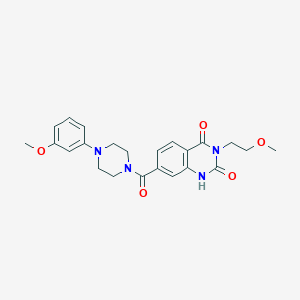
![6-(2,6-Dichlorophenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7-amine](/img/structure/B2441451.png)

![2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2441454.png)


![ethyl 3-{[(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate](/img/structure/B2441460.png)
![5-benzyl-N-(2-ethylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2441462.png)